2-(1H-indol-3-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
Description
FT-IR Spectral Signatures of Hydrazone and Indole Moieties
FT-IR analysis of related compounds shows distinct absorptions for the hydrazone C=N stretch (1605–1620 cm⁻¹) and N–H bending (1530–1550 cm⁻¹). The indole NH stretch appears as a broad band near 3400 cm⁻¹, while methoxy C–O vibrations resonate at 1250–1280 cm⁻¹. For the title compound, the absence of a carbonyl peak (1700–1750 cm⁻¹) confirms hydrazide condensation.
¹H/¹³C NMR Chemical Shift Assignments
¹H NMR spectra of analogous hydrazones exhibit characteristic signals:
- Indole NH proton: δ 10.8–11.2 ppm (singlet)
- Hydrazone CH=N proton: δ 8.2–8.5 ppm (singlet)
- Methoxy groups: δ 3.7–3.9 ppm (singlet, 9H)
¹³C NMR data reveal key assignments:
Table 2: Representative NMR Chemical Shifts
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| Indole NH | 10.8–11.2 | N/A |
| CH=N (hydrazone) | 8.2–8.5 | 148–152 |
| OCH₃ (trimethoxy) | 3.7–3.9 | 56–60 |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of similar compounds shows molecular ion peaks [M+H]⁺ with mass accuracy <5 ppm. Fragmentation pathways typically involve:
- Cleavage of the hydrazone bond (C=N), yielding indole-acetohydrazide (m/z 191) and trimethoxybenzaldehyde (m/z 196) fragments.
- Loss of methoxy groups (–OCH₃, 31 Da per group).
Computational Chemistry Studies
Density Functional Theory (DFT) Optimizations
DFT calculations at the B3LYP/6-311G(d,p) level for related hydrazones predict bond lengths and angles within 2% of experimental X-ray data. The title compound’s optimized geometry shows a planar hydrazone linkage (C–N–N–C torsion angle = 179.8°) and a 28.7° dihedral angle between indole and trimethoxyphenyl planes.
Frontier Molecular Orbital (FMO) Analysis
FMO analysis reveals a HOMO-LUMO gap of 3.8 eV, indicative of moderate reactivity. The HOMO is localized on the indole moiety (–4.9 eV), while the LUMO resides on the hydrazone bridge (–1.1 eV), suggesting nucleophilic attacks target the C=N bond.
Table 3: FMO Energies and Localization
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | –4.9 | Indole π-system |
| LUMO | –1.1 | Hydrazone C=N bond |
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21N3O4/c1-25-17-8-13(9-18(26-2)20(17)27-3)11-22-23-19(24)10-14-12-21-16-7-5-4-6-15(14)16/h4-9,11-12,21H,10H2,1-3H3,(H,23,24)/b22-11+ |
InChI Key |
ZWRKURBKOMWWJB-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CC2=CNC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-indol-3-yl)acetic acid hydrazide with 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amines derived from the reduction of the hydrazide group.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 2-(1H-indol-3-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide may possess several significant biological activities:
- Anticancer Activity : Studies have shown that indole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's structure suggests potential interactions with biological targets involved in cancer progression.
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and pathways.
- Antimicrobial Activity : Indole derivatives are known for their antimicrobial properties against a range of pathogens.
Case Studies
Several case studies highlight the applications and efficacy of 2-(1H-indol-3-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide:
- Anticancer Evaluation :
- Anti-inflammatory Research :
- Antimicrobial Testing :
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)quinoxaline derivatives: These compounds also feature an indole core and have been studied for their biological activities.
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: Known for their potential as α-glucosidase inhibitors and anti-inflammatory agents.
Uniqueness
2-(1H-indol-3-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to its specific structural features, such as the presence of the trimethoxyphenyl group and the hydrazide linkage. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other indole-based compounds.
Biological Activity
2-(1H-indol-3-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is an indole derivative that has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by an indole moiety linked to a hydrazone structure with a trimethoxyphenyl group. This unique configuration is believed to contribute to its biological activities.
Biological Activity Overview
Research has indicated that 2-(1H-indol-3-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide exhibits several biological activities:
- Anticancer Activity : Studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Antimicrobial Properties : Some studies suggest that indole derivatives possess antimicrobial activity against various pathogens.
The mechanisms underlying the biological activities of 2-(1H-indol-3-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide include:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
- Apoptosis Induction : It has been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins.
- Inhibition of Pro-inflammatory Mediators : The compound may reduce the production of inflammatory cytokines and prostaglandins.
Anticancer Studies
A study investigated the anticancer potential of various indole derivatives, including 2-(1H-indol-3-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide. The results indicated a significant reduction in cell viability across several cancer cell lines (e.g., MCF7 and NCI-H460). The mean values were reported to be promising, suggesting effective cytotoxicity against these cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 6.34 | Apoptosis induction |
| NCI-H460 | 4.20 | Cell cycle arrest |
Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory properties of similar indole derivatives. The compound demonstrated significant inhibition of COX enzymes with over 60% inhibition observed in vitro .
| Compound | COX Inhibition (%) |
|---|---|
| 2-(1H-indol-3-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide | 62.69 (after 3h) |
| Control (standard NSAID) | 75 |
Antimicrobial Studies
The antimicrobial activity was assessed against various bacterial strains. The compound displayed notable effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below standard thresholds .
Q & A
Q. Advanced
- Methoxy Positioning : 3,4,5-Trimethoxy groups enhance hydrophobic interactions with enzyme pockets (e.g., cyclooxygenase-2), improving inhibition potency compared to 2,3,4-substituted analogs .
- Indole Modifications : Adding electron-withdrawing groups (e.g., -Br, -Cl) at the indole 5-position increases cytotoxicity (IC50 < 10 μM in cancer cell lines) but may reduce solubility .
- Methodological Validation : Compare IC50 values across derivatives using enzyme-linked immunosorbent assays (ELISAs) and molecular docking (AutoDock Vina) to correlate structure-activity trends .
How can contradictory results in biological activity data be resolved?
Q. Advanced
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays to distinguish static vs. bactericidal effects .
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, eliminating impurities as confounding factors .
- Computational Reconciliation : Perform molecular dynamics (MD) simulations (GROMACS) to assess target binding stability under physiological conditions, explaining discrepancies between in vitro and cellular data .
What solvent systems and reaction conditions optimize synthesis scalability?
Q. Basic
- Solvent Choice : Ethanol balances cost and environmental impact; DMF accelerates reaction rates but requires post-synthesis dialysis for removal .
- Temperature Control : Reflux at 70°C minimizes side products (e.g., hydrazone hydrolysis) while maintaining >70% yield .
- Catalysts : Acidic (p-TsOH) or basic (triethylamine) conditions tailor reaction pathways for specific derivatives .
What computational strategies predict the compound’s binding modes with biological targets?
Q. Advanced
- Docking Workflows :
- Target Preparation : Retrieve protein structures (PDB ID: 6COX for COX-2) and optimize protonation states (H++ server).
- Ligand Parameterization : Assign partial charges (GAFF force field) and generate conformers (OpenBabel).
- Validation : Compare docking scores (ΔG) with experimental IC50 values; RMSD < 2.0 Å indicates reliable predictions .
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) model electron density shifts in the hydrazone bond during target interaction .
How can reaction progress and intermediate formation be monitored?
Q. Basic
- Thin-Layer Chromatography (TLC) : Use silica plates with ethyl acetate/hexane (3:7) to track hydrazone formation (Rf ~0.5).
- In-situ IR : Monitor C=O (1640 cm⁻¹) and N-H (3300 cm⁻¹) peak shifts to confirm intermediate conversion .
- LC-MS : Detect transient intermediates (e.g., Schiff base adducts) with retention times <2 minutes .
What strategies improve pharmacokinetic properties of derivatives?
Q. Advanced
- Metabolic Stability : Introduce fluorine at the 4-phenyl position to block cytochrome P450 oxidation (t1/2 > 4 hours in liver microsomes) .
- Solubility Enhancement : Replace methoxy with PEGylated groups (e.g., -OCH2CH2OH) to increase logP by 1.5 units .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., polar surface area) with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
